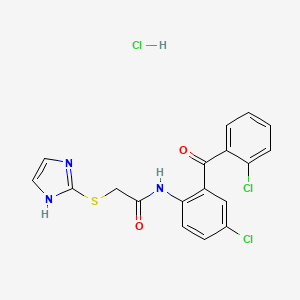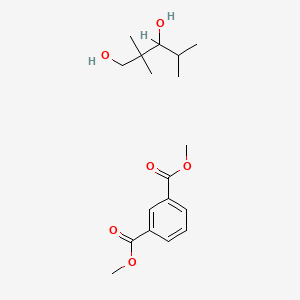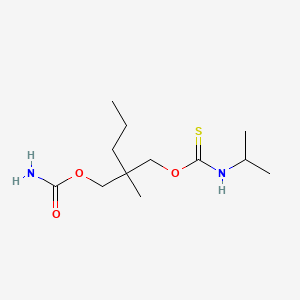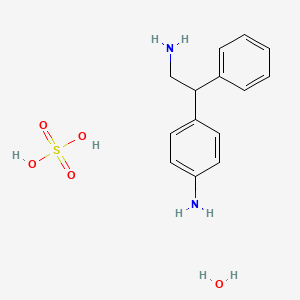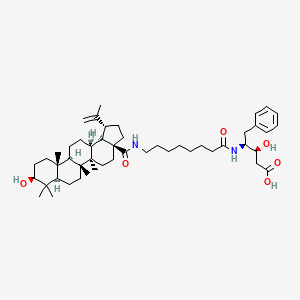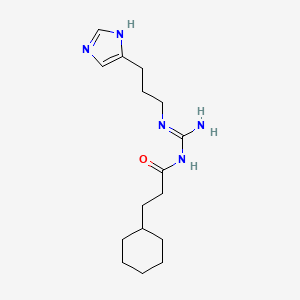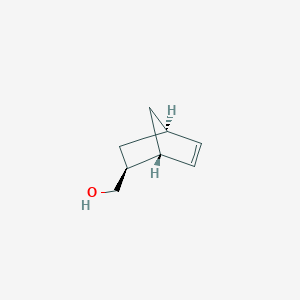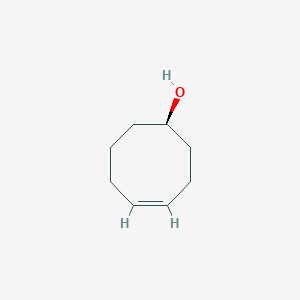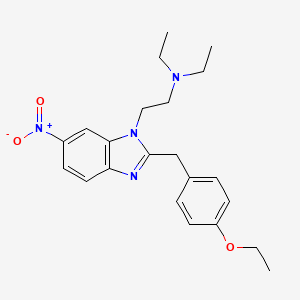
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a benzo-cyclohepta-pyridinyl moiety, and dihydroxy-heptenoic acid. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid involves multiple steps, including the formation of the benzo-cyclohepta-pyridinyl core and the subsequent addition of the fluorophenyl and dihydroxy-heptenoic acid groups. Common synthetic routes may involve:
Formation of the benzo-cyclohepta-pyridinyl core: This step typically involves cyclization reactions using appropriate precursors under controlled conditions.
Addition of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Incorporation of the dihydroxy-heptenoic acid moiety: This step may involve aldol condensation reactions followed by reduction and hydroxylation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyproheptadine: A compound with a similar benzo-cyclohepta-pyridinyl core but different substituents.
Clomipramine: Another compound with a similar core structure but distinct functional groups.
Uniqueness
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
380469-07-8 |
|---|---|
Molecular Formula |
C30H32FNO4 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(E,3R,5S)-7-[6-(4-fluorophenyl)-4-propan-2-yl-3-azatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C30H32FNO4/c1-18(2)29-26(15-14-22(33)16-23(34)17-27(35)36)28(20-10-12-21(31)13-11-20)25-9-5-7-19-6-3-4-8-24(19)30(25)32-29/h3-4,6,8,10-15,18,22-23,33-34H,5,7,9,16-17H2,1-2H3,(H,35,36)/b15-14+/t22-,23-/m1/s1 |
InChI Key |
YKZHICCKACTEEI-VGKGJIMCSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C2CCCC3=CC=CC=C3C2=N1)C4=CC=C(C=C4)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C2CCCC3=CC=CC=C3C2=N1)C4=CC=C(C=C4)F)C=CC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


